molecular formula C8H9NO4 B11908706 3-Methoxy-5-methyl-2-nitrophenol

3-Methoxy-5-methyl-2-nitrophenol

Cat. No.: B11908706
M. Wt: 183.16 g/mol
InChI Key: AJVCZLVJSCBPDB-UHFFFAOYSA-N
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Description

3-Methoxy-5-methyl-2-nitrophenol is an organic compound with the molecular formula C8H9NO4 It is a derivative of phenol, characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Methoxy-5-methyl-2-nitrophenol can be synthesized through several methods. One common approach involves the nitration of 3-methoxy-5-methylphenol using nitric acid in the presence of sulfuric acid as a catalyst. The reaction typically occurs at low temperatures to control the formation of by-products.

Another method involves the methylation of 3-methoxy-2-nitrophenol using methyl iodide in the presence of a base such as potassium carbonate. This reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-5-methyl-2-nitrophenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can yield amines or hydroxylamines.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions to achieve desired substitutions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Amines and hydroxylamines.

    Substitution: Halogenated phenols and other substituted derivatives.

Scientific Research Applications

3-Methoxy-5-methyl-2-nitrophenol has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methyl-2-nitrophenol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The methoxy and methyl groups influence the compound’s reactivity and binding affinity to specific targets, modulating its overall activity.

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-5-nitrophenol: Similar structure but with different positioning of the methoxy and nitro groups.

    5-Methyl-2-nitrophenol: Lacks the methoxy group, affecting its chemical properties and reactivity.

    2-Methyl-3-nitrophenol: Different positioning of the methyl and nitro groups, leading to variations in reactivity and applications.

Uniqueness

3-Methoxy-5-methyl-2-nitrophenol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry, where tailored chemical behavior is required.

Properties

Molecular Formula

C8H9NO4

Molecular Weight

183.16 g/mol

IUPAC Name

3-methoxy-5-methyl-2-nitrophenol

InChI

InChI=1S/C8H9NO4/c1-5-3-6(10)8(9(11)12)7(4-5)13-2/h3-4,10H,1-2H3

InChI Key

AJVCZLVJSCBPDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC)[N+](=O)[O-])O

Origin of Product

United States

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